(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a benzothiazole-derived compound characterized by a planar, conjugated heterocyclic core. The isobutyramide group is attached via an imine linkage in the E-configuration, contributing to its rigidity and molecular recognition properties .
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRCTSPTDKHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structural characteristics, including a benzo[d]thiazole core and various substituents, suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesizing data from diverse research sources.
Chemical Structure and Properties
The molecular formula of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide is . The compound features a fluorine atom, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Key Structural Features:
- Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
- Fluorine Substitution : Enhances potency and selectivity towards biological targets.
- Isobutyramide Group : May contribute to the compound's interaction with specific receptors or enzymes.
Biological Activity Overview
Research indicates that (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits several promising biological activities:
- Anticancer Properties :
- Antimicrobial Activity :
- Anti-inflammatory Effects :
The precise mechanism of action for (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:
- Enzymes involved in cell proliferation : Inhibition may lead to reduced growth in cancer cells.
- Inflammatory mediators : Modulation of cytokine production could explain its anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide:
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzothiazole Derivatives
Key Observations:
- In contrast, the 6-CF₃ group in compounds enhances electron-withdrawing effects, which may improve oxidative stability but reduce solubility .
- Amide Variations : Replacing the isobutyramide group with 3-fluorobenzamide () or sulfamoyl benzamide () alters electronic properties and hydrogen-bonding capacity, influencing target affinity or pharmacokinetics.
Functional and Pharmacological Implications
- Electron-Withdrawing Groups: The 6-fluoro substituent in the target compound and its analogs () may improve metabolic stability compared to non-fluorinated derivatives.
- Polar vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
